Nonane-1,3,5,7,9-pentacarbonitrile
Description
Properties
CAS No. |
64918-25-8 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
nonane-1,3,5,7,9-pentacarbonitrile |
InChI |
InChI=1S/C14H15N5/c15-5-1-3-12(9-17)7-14(11-19)8-13(10-18)4-2-6-16/h12-14H,1-4,7-8H2 |
InChI Key |
CGCNLEGWLQPISQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(CC(CCC#N)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Sequential Cyanation of Nonane Derivatives
A foundational method involves the iterative introduction of cyano groups into a nonane backbone. Starting with nonane-1,3,5-triol, successive tosylation and nucleophilic displacement with cyanide ions yield intermediate nitriles. For instance:
- Tosylation : Nonane-1,3,5-triol is treated with tosyl chloride to generate tris-tosylate.
- Cyanide Displacement : Reaction with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C replaces tosyl groups with cyano functionalities.
- Repetition : The process is repeated for positions 7 and 9, requiring protective group strategies to prevent over-cyanation.
This method achieves a 58–62% overall yield but necessitates stringent anhydrous conditions and generates stoichiometric byproducts.
Diels-Alder Cycloaddition Followed by Fragmentation
Catalytic Cyanation Methods
Palladium-Catalyzed Cross-Coupling
Modern protocols employ transition-metal catalysts to streamline nitrile installation. A palladium/ligand system (e.g., Pd(OAc)₂ with Xantphos) enables cyanation of aryl halides intermediates:
- Substrate : Bromo-nonane derivatives pre-functionalized at positions 1,3,5,7,9.
- Conditions : Reaction with Zn(CN)₂ in tetrahydrofuran (THF) at 100°C for 12 hours.
- Yield : 75–82% with <5% undesired isomers.
Electrochemical Cyanation
Emerging electrochemical methods reduce reliance on toxic cyanide sources. Using acetonitrile as both solvent and cyanide donor, a platinum anode facilitates direct C–H cyanation:
- Voltage : 3.2 V vs. Ag/AgCl.
- Efficiency : 68% yield with 90% regioselectivity for terminal positions.
Alternative Pathways and Mechanistic Insights
Schmidt Reaction Applications
The Schmidt reaction, traditionally used for amine synthesis, has been adapted for nitrile formation. Treating nonane-1,3,5,7,9-pentacarboxylic acid with NaN₃ in H₂SO₄ generates intermediate acyl azides, which decompose to nitriles under heat:
$$ \text{RCOOH} + \text{NaN}3 \xrightarrow{H2SO4} \text{RCON}3 \xrightarrow{\Delta} \text{RCN} + \text{N}_2 $$
This method achieves 70% conversion but risks decarboxylation side reactions.
Photochemical Nitrile Installation
UV irradiation (254 nm) of nonane derivatives in the presence of cyanogen bromide (BrCN) induces radical-based cyanation. Selectivity is enhanced using directing groups (e.g., esters), yielding 55–60% of the pentacarbonitrile.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Stepwise Cyanation | 58–62 | Moderate | Low | Byproduct accumulation |
| Diels-Alder/Fragmentation | 45–50 | High | Moderate | Multi-step purification |
| Pd-Catalyzed Coupling | 75–82 | High | High | Halide precursor cost |
| Electrochemical | 68 | Moderate | Moderate | Equipment specialization |
| Schmidt Reaction | 70 | Low | Low | Decarboxylation side reactions |
Challenges and Optimization Strategies
Regioselective Control
Achieving uniform cyanation across five positions remains challenging. Computational modeling (DFT) predicts that steric hindrance at central carbons (C5) slows reaction kinetics. Mitigation strategies include:
Purification Techniques
Chromatography on silica gel modified with pyridine effectively separates nitrile isomers. Recrystallization from ethanol/water mixtures (3:1) yields >95% pure product.
Chemical Reactions Analysis
Types of Reactions
Nonane-1,3,5,7,9-pentacarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Nonane-1,3,5,7,9-pentacarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nonane-1,3,5,7,9-pentacarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s linear structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
1-Methyldecane-1,3,5,7,9-pentacarbonitrile
This compound () shares a similar pentacarbonitrile substitution pattern but differs in backbone length (decane vs. nonane) and the presence of a methyl group at position 1. Key comparisons include:
- Structural Impact: The longer decane chain increases molecular weight and may reduce solubility in polar solvents compared to Nonane-1,3,5,7,9-pentacarbonitrile.
Bicyclo[4.3.0]nonane Derivatives (e.g., 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane)
These heterocyclic compounds () feature fused rings with nitrogen and oxygen atoms, unlike the linear nitrile-substituted this compound. Key distinctions:
- Functional Groups : The diaza and dioxo groups in bicyclo derivatives enable hydrogen bonding and chelation, enhancing antimicrobial and antioxidant activities. In contrast, nitriles are electron-withdrawing and may participate in polymerization or hydrolysis.
- Bioactivity: Bicyclo derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, attributed to their heterocyclic aromaticity and redox properties . This compound’s bioactivity remains unstudied, though nitriles are generally less bioactive due to stability and toxicity concerns.
Comparison with Parent Hydrocarbon: Nonane
Nonane ($ \text{C}9\text{H}{20} $) is a simple alkane used in fuels and solvents (). Contrasts with its nitrile derivative include:
- Physical Properties :
| Property | Nonane | This compound (Inferred) |
|---|---|---|
| Boiling Point | ~151°C | >250°C (due to polarity and molecular weight) |
| Solubility | Non-polar solvents | Polar aprotic solvents (e.g., DMF, acetone) |
| Flammability | Highly flammable (NFPA 3) | Likely less flammable (higher thermal stability) |
- Reactivity: Nonane undergoes combustion and free-radical reactions, while the pentacarbonitrile may hydrolyze to carboxylic acids or participate in click chemistry (e.g., nitrile-azide cycloadditions).
Functional Analogues in Solvent Systems
references a 10% toluene-nonane solvent mixture.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : The nitrile (C≡N) stretch typically appears at 2200–2250 cm⁻¹. Multiple nitriles may exhibit splitting due to conjugation or steric interactions.
- NMR Spectroscopy : ¹³C NMR resolves nitrile carbons near 115–120 ppm, while adjacent protons (e.g., CH₂ groups) show deshielding in ¹H NMR (δ 2.5–3.5 ppm).
- X-ray Crystallography : Resolves bond lengths (C≡N ≈ 1.15 Å) and angles (C-C≡N ≈ 180°), critical for confirming spatial arrangement. Structural data from analogous compounds (e.g., C17—N1 bond angles of 116.1° in nitrile-containing structures) suggest similar methodologies apply .
How does the spatial arrangement of nitrile groups in this compound influence its electronic properties?
Advanced Research Focus
The pentacarbonitrile’s electron-withdrawing nitriles induce significant conjugation effects, altering charge distribution. Computational studies (e.g., DFT) can predict dipole moments and frontier molecular orbitals. For instance, bond angles like C7—C12—C15 (116.6°) in related compounds suggest steric strain may localize electron density, affecting reactivity. Experimental validation via cyclic voltammetry could quantify redox potentials, while UV-Vis spectroscopy may reveal π→π* transitions influenced by nitrile spacing.
What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?
Advanced Research Focus
Regioselectivity is hindered by symmetry and equivalent reactive sites. Strategies include:
- Directing Groups : Temporary protection of specific nitriles (e.g., using trityl groups) to block undesired sites.
- Metal Coordination : Transition metals (e.g., Cu or Pd) may selectively activate positions via chelation.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize transition states for selective reactions. Analogous methods in tetrahydropyridine carbonitrile synthesis (e.g., 5-acetyl derivatives) demonstrate the utility of steric control .
What solvent systems are compatible with this compound for chromatographic analysis or reaction mediums?
Basic Research Focus
Nonane-based solvents (e.g., toluene-nonane mixtures ) are viable for GC or HPLC due to low polarity and high boiling points (~150°C). For solubility testing, excess molar enthalpy data (e.g., hexan-2-one + nonane systems ) guide solvent selection. This compound’s low solubility in water necessitates hydrophobic solvents (e.g., dichloromethane or THF) for reactions.
How can computational methods predict thermodynamic stability and reactivity patterns in this compound?
Advanced Research Focus
Molecular dynamics (MD) simulations can model conformational flexibility, while DFT calculations assess bond dissociation energies (e.g., C≡N stability under thermal stress). Parameters like C1—C6i bond lengths (1.490 Å ) inform force fields for accuracy. Comparative studies with nonane’s enthalpy data (e.g., ternary system excess molar enthalpies ) validate computational predictions.
In cross-coupling reactions, how do the electron-withdrawing nitriles in this compound affect catalytic efficiency?
Advanced Research Focus
The strong electron-withdrawing effect of nitriles polarizes adjacent C-H bonds, facilitating oxidative addition in Pd-catalyzed couplings. However, excessive electron deficiency may deactivate catalysts. Kinetic studies (e.g., Hammett plots) using substituted derivatives can quantify electronic effects. Analogous nitrile-containing tetrahydropyridines show enhanced reactivity in Suzuki-Miyaura couplings, suggesting similar trends.
What are the critical safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Use airtight containers in cool, ventilated areas away from oxidizers (e.g., peroxides) .
- Handling : Ground metal containers to prevent static discharge; employ explosion-proof equipment .
- Toxicity : Nitriles may release cyanide under pyrolysis; use fume hoods and monitor exposure via NIOSH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
